molecular formula C24H18N2O4S2 B3297460 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide CAS No. 895456-98-1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

Cat. No.: B3297460
CAS No.: 895456-98-1
M. Wt: 462.5 g/mol
InChI Key: WCQKKXXZKPXGTR-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with benzoyl and phenyl groups at positions 5 and 4, respectively. The acetamide moiety at position 2 is further modified with a benzenesulfonyl group. The compound’s synthesis likely involves N-acylation of a thiazol-2-amine precursor, as inferred from analogous methods described for related molecules .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c27-20(16-32(29,30)19-14-8-3-9-15-19)25-24-26-21(17-10-4-1-5-11-17)23(31-24)22(28)18-12-6-2-7-13-18/h1-15H,16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQKKXXZKPXGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues share the 1,3-thiazol-2-yl acetamide core but differ in substituents, which critically influence their physicochemical and pharmacological profiles. Key comparisons include:

Compound Name / ID Key Substituents Molecular Formula (if available) Reported Activity/Use Evidence Source
Target Compound 5-Benzoyl, 4-phenyl, 2-(benzenesulfonyl)acetamide Not explicitly provided N/A (Data unavailable) N/A
SirReal2 () 5-(Naphthalen-1-ylmethyl), 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl acetamide C₂₂H₂₀N₄OS₂ SIRT2 inhibitor
N-(6-Trifluoromethylbenzothiazol-2-yl) derivatives () 6-Trifluoromethylbenzothiazole, 2-(methoxyphenyl)acetamide variants Varies (e.g., C₁₆H₁₂F₃NO₂S) Anticancer candidates
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () 4-(2-Chlorophenyl), 2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S Not specified
Bis(azolyl)sulfonamidoacetamide derivatives () Sulfamoyl-linked heterocycles (oxazole, thiazole, imidazole) Varies (e.g., C₂₃H₁₈N₄O₄S₂) Antimicrobial/antifungal

Key Observations:

  • Substituent Impact on Activity : SirReal2’s dimethylpyrimidinyl sulfanyl group enhances its selectivity for SIRT2 inhibition, while the target compound’s benzenesulfonyl group may confer distinct binding interactions due to its electron-withdrawing nature .
  • Solubility and Bioavailability: The morpholino group in ’s compound likely improves aqueous solubility compared to the target compound’s lipophilic benzenesulfonyl group, though this may reduce membrane permeability .
  • Synthetic Flexibility: The target compound’s benzoyl and phenyl substituents suggest stability against metabolic degradation, akin to trifluoromethyl groups in ’s derivatives, which are known to enhance metabolic stability .

Pharmacological and Mechanistic Differences

  • SirReal2: Demonstrates nanomolar inhibition of SIRT2, a histone deacetylase implicated in neurodegenerative diseases. Its naphthalene and pyrimidine groups facilitate hydrophobic interactions with the enzyme’s active site .
  • Bis(azolyl)sulfonamidoacetamides () : Exhibit broad-spectrum antimicrobial activity, attributed to sulfonamide moieties disrupting folate biosynthesis. The target compound’s benzenesulfonyl group may share this mechanism but requires validation .
  • Trifluoromethyl Derivatives () : Designed for anticancer activity, leveraging trifluoromethyl’s metabolic stability and enhanced binding to kinase domains .

Physicochemical Properties

  • Molecular Weight and LogP : SirReal2 (MW: 444.54 g/mol) and the target compound (estimated MW: ~470–500 g/mol) fall within the “drug-like” range but may face challenges in blood-brain barrier penetration due to high polarity from sulfonyl groups.
  • Solubility: The morpholino-substituted derivative () likely has higher aqueous solubility (LogP ~2.5) than the target compound (estimated LogP ~3.5–4.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

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